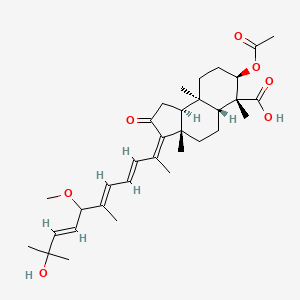

globostellatic acid B

Description

Overview of Marine Natural Products as Sources of Bioactive Compounds

Marine environments harbor a vast diversity of organisms that produce a plethora of secondary metabolites, many of which possess unique chemical structures and potent biological activities. encyclopedia.pub These marine natural products have become a significant focus of research in the quest for new therapeutic agents, particularly for treating diseases like cancer. nih.govbiorxiv.org Sponges, being sessile invertebrates, have developed sophisticated chemical defense mechanisms, making them a particularly rich source of bioactive compounds. encyclopedia.pub Among the diverse classes of compounds isolated from marine sponges, terpenoids, including sesterterpenoids (C25) and triterpenoids (C30), are prominent due to their structural complexity and pharmacological potential. encyclopedia.pubnih.gov The discovery of these compounds began in earnest in the mid-20th century, spurred by technological advancements like scuba diving, which allowed for the collection of marine organisms from greater depths. biorxiv.org Since then, thousands of novel bioactive molecules have been isolated from marine invertebrates, with a continuous stream of new discoveries each year. biorxiv.org

Classification and Structural Characteristics of Isomalabaricane Triterpenoids

Isomalabaricane triterpenoids are a rare class of C30 metabolites first identified in marine sponges. encyclopedia.pubresearchgate.net These compounds are characterized by a distinctive tricyclic core and a long, often poly-unsaturated or oxidized, side chain. nih.govmdpi.com The core structure is a 6,6,5-tricyclic system, typically with a keto group at the C-12 position of ring C and an oxygen-containing functional group at C-3 of ring A. researchgate.netmdpi.com The isomalabaricane framework is found in several genera of marine sponges, including Rhabdastrella, Stelletta, Jaspis, and Geodia. nih.govminia.edu.eg However, recent re-examinations of sponge vouchers have revealed that many initial identifications were incorrect, with most isomalabaricane-producing sponges now classified as Rhabdastrella globostellata. mdpi.comdiva-portal.org

The primary distinction between isomalabaricane and malabaricane triterpenoids lies in the stereochemistry of their tricyclic core. researchgate.netnih.govnih.gov Malabaricanes, first isolated from the terrestrial plant Ailanthus malabarica, possess a trans-anti-trans ring junction in their 6,6,5-tricyclic core. nih.govwikipedia.org In contrast, isomalabaricanes feature a trans-syn-trans ring junction. nih.govmdpi.comwikipedia.org This stereochemical difference forces the central six-membered ring (ring B) in isomalabaricanes into a less favorable twist-boat conformation, whereas in malabaricanes, it adopts a chair conformation. nih.govminia.edu.eg This fundamental structural variance is a key defining feature that separates these two related families of triterpenoids.

The isomalabaricane family exhibits significant structural diversity, leading to their classification into three main groups based on the functionalities present in their side chains. encyclopedia.pubminia.edu.eg

Stelletins: These compounds are characterized by the presence of a γ-pyrone functionality in their side chain. In some cases, this ring can be open, resulting in a free carboxylic acid at the terminus of the olefinic chain. minia.edu.eg

Stelliferins: This group is distinguished by oxygenation at position 19 of the side chain. minia.edu.eg

Globostellatic Acids: The defining feature of this subgroup is the presence of a carboxyl group at the C-4 position of the tricyclic core. encyclopedia.pubminia.edu.eg

This structural variety contributes to the wide range of biological activities observed within the isomalabaricane class of compounds. researchgate.netnih.gov

Historical Context of Globostellatic Acid B Discovery and Early Research

This compound was first isolated as part of a group of four related cytotoxic triterpenes, designated globostellatic acids A-D. nih.govnih.govmdpi.com These compounds were discovered during a bioassay-guided fractionation of a methanol (B129727) extract from the marine sponge Stelletta globostellata. nih.govmdpi.com The sponge was collected off Mage Island, near Kagoshima in southern Japan. nih.govnih.gov The initial research demonstrated that globostellatic acids A-D exhibited significant cytotoxicity against P-388 murine leukemia cells, with IC50 values ranging from 0.1 to 0.46 µg/mL. nih.govmdpi.com This potent bioactivity spurred further interest in the globostellatic acid family and the broader class of isomalabaricane triterpenoids as potential anticancer agents. biorxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H48O7 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,8E)-10-hydroxy-7-methoxy-6,10-dimethylundeca-3,5,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid |

InChI |

InChI=1S/C33H48O7/c1-20(24(39-9)13-16-30(4,5)38)11-10-12-21(2)28-23(35)19-26-31(6)18-15-27(40-22(3)34)33(8,29(36)37)25(31)14-17-32(26,28)7/h10-13,16,24-27,38H,14-15,17-19H2,1-9H3,(H,36,37)/b12-10+,16-13+,20-11+,28-21+/t24?,25-,26+,27-,31+,32+,33-/m1/s1 |

InChI Key |

MBQOCAYHVGZDCH-HGJCQRRPSA-N |

Isomeric SMILES |

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)/C=C/C=C(\C)/C(/C=C/C(C)(C)O)OC |

Canonical SMILES |

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C=CC=C(C)C(C=CC(C)(C)O)OC |

Origin of Product |

United States |

Chemical Synthesis and Rational Design of Analogues and Derivatives

Total Synthesis Strategies for the Isomalabaricane Core and Related Compounds

The isomalabaricane family is characterized by an exceptionally strained trans-syn-trans-perhydrobenz[e]indene core. colab.wsnih.govacs.orgacs.org The first total syntheses of related isomalabaricane triterpenoids, such as (±)-rhabdastrellic acid A and (±)-stelletin E, have provided a roadmap for accessing this challenging scaffold. colab.wsnih.govacs.org A successful strategy accomplished the synthesis in a linear sequence of 14 steps starting from the commercially available geranylacetone. colab.wsnih.govchemrxiv.org

This approach features a rapid, complexity-generating sequence to efficiently and selectively construct the core. acs.orgacs.org Key transformations in this sequence include:

A Ti(III)-mediated reductive radical polyene cyclization to form the initial bicyclic system. acs.org

An unprecedented oxidative Rautenstrauch cycloisomerization , a gold-catalyzed reaction that constructs a key part of the tricyclic core. colab.wsacs.orgacs.org

An umpolung α-substitution of a p-toluenesulfonylhydrazone with in situ reductive transposition. colab.wsnih.govacs.org

A modular approach involving a late-stage cross-coupling to attach the polyunsaturated side chains makes this strategy versatile for synthesizing numerous members of the isomalabaricane family. colab.wsnih.govacs.orgchemrxiv.org

Synthetic Approaches to Globostellatic Acid B and its Methyl Ester Analogues

While a direct total synthesis of this compound is not extensively documented, synthetic efforts have targeted its analogues, particularly the methyl esters of related family members like globostellatic acid X. doi.org These approaches focus on building simplified model compounds that retain key structural features, such as the BC-ring system and the conjugated polyene side chain, to facilitate the development of novel drug leads. doi.org A retrosynthetic analysis of a model compound for globostellatic acid X methyl ester reveals a strategy where the core hydrindane structure and the polyene side chain are connected via a Stille cross-coupling reaction. doi.org

The construction of the fused polycyclic systems found in globostellatic acids and related triterpenoids is a central theme in their synthesis. organic-chemistry.orgrsc.orgnih.gov These frameworks often serve as the backbone for a variety of natural products. rsc.org Strategies often involve a convergent approach where different ring systems are synthesized separately and then coupled. researchgate.netnih.gov For instance, in the synthesis of related euphane triterpenoids, ring A was constructed via an intramolecular radical cyclization, which was then connected to a bicyclic CD system using a palladium-catalyzed coupling reaction. researchgate.netnih.gov The final polycyclic architecture was completed using a radical cascade reaction. researchgate.netnih.gov

In the synthesis of a BC-ring model compound of 13E,17E-globostellatic acid X methyl ester, two key reaction methodologies were pivotal: ynolate olefination and allylic oxidation. doi.org

Conventional olefination methods like the Wittig or Horner-Emmons reactions were unsuccessful in introducing a crucial tetrasubstituted olefin to a sterically hindered carbonyl group. doi.org The ynolate olefination reaction, however, proceeded smoothly. doi.orgresearchgate.net An ynolate anion, generated from an α,α-dibromopropionate, reacted with the hindered ketone to afford the desired tetrasubstituted olefinic ester as a single geometric isomer. doi.org Ynolates are highly reactive nucleophiles that can react with electrophiles to form ketenes. researchgate.netacs.org

Allylic oxidation was subsequently used to introduce further functionality. doi.orgresearchgate.net The oxidation of the newly formed olefin with selenium dioxide (SeO₂) successfully installed a hydroxyl group at the allylic position, a common transformation in the synthesis of terpenoids to add functional groups adjacent to a double bond. doi.orgias.ac.in

| Reaction Step | Key Reagents | Purpose | Outcome |

|---|---|---|---|

| Ynolate Olefination | ethyl α,α-dibromopropionate, t-BuLi, THF, MeI, HMPA | Introduce a tetrasubstituted double bond at a sterically hindered position. | Successfully formed the olefinic ester as a single geometric isomer where other methods failed. |

| Allylic Oxidation | SeO₂, 1,4-dioxane | Introduce a hydroxyl group at the allylic position of the newly formed olefin. | Yielded the desired allylic alcohol in moderate yield, enabling further functionalization. |

Cross-coupling reactions are essential for connecting complex fragments in natural product synthesis.

The Stille Coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org In the synthetic strategy for a globostellatic acid X methyl ester analogue, a Stille coupling was planned to connect the vinyl iodide of the core structure fragment with a stannane-containing side chain. doi.org This reaction is widely used due to the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org

The Liebeskind Stannane-Thioester Coupling is another powerful palladium-catalyzed cross-coupling that forms a new carbon-carbon bond from a thioester and a stannane (B1208499) or boronic acid. researchgate.netnih.govwikipedia.org This reaction has been effectively used in the synthesis of other complex triterpenoids. researchgate.netnih.gov For example, in a convergent total synthesis of euphane triterpenoids, a palladium-catalyzed Liebeskind stannane-thioester coupling was employed to connect the A-ring with the bicyclic CD system, showcasing its utility in assembling complex polycyclic architectures. researchgate.netnih.govumich.edu

Radical-based methods offer powerful and often complementary approaches to constructing complex molecular scaffolds. A reductive radical polyene cyclization was a key feature in the annulation strategy that enabled the synthesis of the trans-syn-trans core of isomalabaricanes like rhabdastrellic acid A. acs.orgacs.org

More recently, Metal-Catalyzed Hydrogen Atom Transfer (MHAT) has emerged as a valuable tool. shenvilab.orgnih.gov This method allows for the hydrofunctionalization of alkenes through lower-energy carbon-centered radicals, avoiding the high-energy carbocations of classical methods. shenvilab.org In the synthesis of euphane triterpenoids, a novel radical cascade involving MHAT was used to complete the polycyclic architecture. researchgate.netnih.gov A late-stage MHAT/1,5-hydrogen transfer cascade was also used to diastereoselectively create key stereogenic centers. researchgate.netnih.gov This approach, often utilizing cobalt, iron, or manganese catalysts, is noted for its high chemoselectivity and tolerance of various functional groups, making it invaluable for the construction of complex molecules under mild conditions. shenvilab.orgchemrxiv.org

Construction of Polycyclic Ring Systems

Semi-Synthesis and Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

To investigate the biological importance of different parts of the globostellatic acid structure, simplified analogues have been synthesized for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net SAR studies, which often rely on the semi-synthesis or derivatization of a natural product, are crucial for identifying the pharmacophore and optimizing lead compounds. researchgate.netmdpi.commdpi.com

Biological Activities and Molecular Mechanisms of Action

Antiproliferative and Cytotoxic Effects on Cellular Models

Globostellatic acid B and its related compounds have shown significant, yet differential, cytotoxic activity against a variety of cell lines, indicating a degree of selectivity in their mechanism of action.

Efficacy against Murine Leukemia Cell Lines (e.g., P388, L5178Y)

Globostellatic acids A–D, including this compound, have exhibited significant cytotoxicity against murine leukemia P388 cells, with IC₅₀ values in the range of 0.2–0.8 μM. mdpi.comnih.govbiorxiv.org This potent activity highlights their potential as antineoplastic agents. Further studies on the related mouse lymphoma L5178Y cell line revealed that the cytotoxic efficacy of globostellatic acid derivatives is influenced by their chemical structure. mdpi.comnih.gov For instance, the 3-O-deacetyl congeners, globostellatic acids H/I, were found to be the most active against L5178Y cells with an exceptionally low IC₅₀ of 0.31 nM. mdpi.comnih.gov Conversely, acetylation at the C-3 hydroxyl group, as seen in globostellatic acids J/K, led to a significant decrease in bioactivity, with an IC₅₀ of 8.28 nM. mdpi.comnih.gov

Table 1: Cytotoxicity of Globostellatic Acid Derivatives against Murine Leukemia Cell Lines

| Compound | Cell Line | IC₅₀ Value |

|---|---|---|

| Globostellatic Acids A–D | P388 | 0.2–0.8 μM |

| Globostellatic Acids H/I | L5178Y | 0.31 nM |

Differential Activity Against Human Cancer Cell Lines (e.g., HeLa, PC-12)

In contrast to their potent effects on murine leukemia cells, globostellatic acids have demonstrated only moderate to no cytotoxicity against human cervix carcinoma (HeLa) and rat pheochromocytoma (PC-12) cell lines. mdpi.comnih.gov This differential activity suggests a degree of selectivity in their cytotoxic mechanism, which may be linked to specific cellular targets or pathways that are more prominent in certain cancer types. minia.edu.egresearchgate.net The isomalabaricane derivatives, as a class, have been noted to be selectively active toward the mouse lymphoma cell line L5178Y. minia.edu.eg

Selective Antiproliferative Action against Endothelial Cells (e.g., HUVECs)

A significant finding in the study of globostellatic acid derivatives is their selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). mdpi.comnih.govcapes.gov.br Specifically, two globostellatic acid X methyl esters with a 13E-geometry were found to inhibit the proliferation of HUVECs at concentrations 80- to 250-fold lower than those required to inhibit several other cell lines. mdpi.comnih.govcapes.gov.br This high degree of selectivity points towards a potent anti-angiogenic potential, as angiogenesis is a critical process in tumor growth and other pathologies. mdpi.comdoi.org Further research has shown that 13E,17E-Globostellatic acid X methyl ester can induce apoptosis in HUVECs. capes.gov.brresearchgate.net

Anti-angiogenic Mechanisms of Action

The selective inhibition of endothelial cell growth by globostellatic acid derivatives is a key aspect of their anti-angiogenic properties. This activity is mediated through the inhibition of key processes in angiogenesis, namely proliferation and migration of endothelial cells.

Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

As highlighted previously, certain globostellatic acid X methyl esters are potent inhibitors of HUVEC proliferation. mdpi.comnih.govcapes.gov.br This selective action is crucial for their anti-angiogenic effect. Research has demonstrated that these compounds can suppress HUVEC proliferation at nanomolar concentrations. researchgate.net The inhibition of HUVEC proliferation is a direct mechanism by which these compounds can restrict the growth of new blood vessels. medicinacomplementar.com.brplos.org

Suppression of Growth Factor-Induced Endothelial Cell Migration (e.g., VEGF, bFGF)

Endothelial cell migration is another fundamental step in angiogenesis, often stimulated by growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govmdpi.com Studies have shown that 13E,17E-Globostellatic acid X methyl ester effectively inhibits VEGF-induced migration of HUVECs. nih.govcapes.gov.brresearchgate.net Furthermore, this compound also inhibited bFGF-induced tubular formation, another critical process in the formation of a functional vascular network. nih.govcapes.gov.br The ability to block the migratory response of endothelial cells to key angiogenic stimuli underscores the potent anti-angiogenic mechanism of globostellatic acid derivatives. doi.orgresearchgate.net

Table 2: Anti-angiogenic Activities of Globostellatic Acid X Methyl Esters

| Compound | Activity | Cell Line/Model | Growth Factor |

|---|---|---|---|

| 13E,17E-Globostellatic acid X methyl ester | Inhibition of Migration | HUVEC | VEGF |

Impairment of Endothelial Cell Tubular Formation

This compound and its derivatives have demonstrated notable anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. A key step in angiogenesis is the differentiation of endothelial cells into tube-like structures. Research has shown that certain globostellatic acid derivatives can inhibit the tube formation of human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net This inhibitory action on endothelial cell tubular formation underscores the potential of globostellatic acids to disrupt the blood supply to tumors, thereby impeding their growth. nih.gov

Apoptosis-Inducing Pathways

This compound and related compounds have been found to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways.

Activation of Caspase-3 and Caspase-7

A crucial mechanism in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Studies on globostellatic acid X methyl ester, a related compound, have shown that it induces the activity of both caspase-3 and caspase-7 in HUVECs. nih.govresearchgate.net The activation of these caspases leads to the cleavage of key cellular proteins, ultimately resulting in the dismantling of the cell. nih.govresearchgate.net This suggests that the cell death induced by these compounds is a consequence of apoptosis. nih.govresearchgate.net

Cell Cycle Arrest in Specific Phases (e.g., G1 phase)

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell division is a hallmark of cancer. Some isomalabaricane triterpenoids, the class of compounds to which this compound belongs, have been shown to induce cell cycle arrest. mdpi.com For instance, a related compound, jaspolide B, was found to cause cell cycle arrest in the G1 phase in human hepatoma cells. mdpi.com This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt pathway)

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Its aberrant activation is common in many cancers. While direct studies on this compound's effect on this pathway are limited, research on other isomalabaricane triterpenoids, such as geoditin A, has shown the ability to inhibit the PI3K/Akt pathway in human leukemia cells. mdpi.com This inhibition contributes to the induction of apoptosis. The structural similarity suggests that this compound may also exert its effects through the modulation of this or similar survival pathways.

Induction of DNA Fragmentation

A characteristic feature of apoptosis is the fragmentation of nuclear DNA. This process is often mediated by caspase-activated DNases. While direct evidence for this compound inducing DNA fragmentation is not specified in the provided context, related isomalabaricane triterpenoids like rhabdastrellic acid-A have been demonstrated to induce DNA fragmentation in human promyelocytic leukemia (HL-60) cells. nih.gov This activity is a key indicator of apoptotic cell death.

Effects on Microtubule Cytoskeleton Dynamics

The microtubule cytoskeleton is essential for cell division, shape, and motility. Disruption of microtubule dynamics is a proven anti-cancer strategy. Some isomalabaricane triterpenes have been observed to interfere with the microtubule network. For example, one such compound was reported to cause a dose-dependent disassembly of the microtubule cytoskeleton in Bel-7402 human hepatoma cells. mdpi.com This effect, although noted as weaker than that of the well-known microtubule-disrupting agent colchicine, represents another potential mechanism for the cytotoxic action of this class of compounds. mdpi.com

Table of Research Findings on this compound and Related Compounds

Table of Compounds Mentioned

Other Investigated Biological Modulations (e.g., anti-inflammatory properties of related triterpenoids)

Beyond direct cytotoxicity, the broader class of triterpenoids, to which this compound belongs, is known for a range of biological modulations, most notably anti-inflammatory effects. nih.govmdpi.com Inflammation is a critical process in the development and progression of many diseases, including cancer. nih.gov Triterpenoids can interfere with inflammatory pathways at multiple points.

Inhibition of Inflammatory Enzymes: A key mechanism of anti-inflammatory action for some related marine natural products is the inhibition of phospholipase A₂ (PLA₂). mdpi.com This enzyme is responsible for releasing arachidonic acid from cell membranes, which is the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com The sesterterpenoid manoalide (B158911) is a well-studied example of a potent PLA₂ inhibitor. mdpi.com

Suppression of Nitric Oxide (NO) Production: Certain isomalabaricanes have demonstrated the ability to suppress the production of nitric oxide (NO), a signaling molecule involved in inflammation. The rhabdaprovidines A–C, isolated from the sponge Rhabdastrella providentiae, were found to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.com

Modulation of NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Many triterpenoids exert their anti-inflammatory effects by suppressing the activation of NF-κB. nih.gov For example, the pentacyclic triterpenoid (B12794562) betulinic acid prevents the activation of NF-κB and its translocation to the nucleus, thereby downregulating the expression of inflammatory genes. ms-editions.cl

These findings suggest that while this compound is primarily studied for its cytotoxic properties, its broader chemical family possesses significant anti-inflammatory potential, a common characteristic among triterpenoids from both marine and terrestrial sources. nih.govmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Globostellatic Acid B and Analogues

Influence of Side Chain Modifications on Biological Activity

The nature of the side chain attached to the isomalabaricane core is a critical determinant of the biological activity of globostellatic acid B and its analogues.

The conjugated polyene side chain is a hallmark of the malabaricane and isomalabaricane triterpenoids. mdpi.comminia.edu.eg Research has highlighted the importance of the geometry of this side chain for potent and selective biological activity. Specifically, studies on globostellatic acid X methyl esters have indicated that an unfunctionalized conjugated penta-ene side chain with 13E-geometry is a key structural element for potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). doi.org This suggests that the all-trans configuration of the polyene system is crucial for its anti-angiogenic properties. doi.org The length and conjugation of the polyene chain also influence its spectroscopic properties, with greater conjugation leading to a bathochromic shift in UV absorption. minia.edu.eg

Effects of Functional Group Derivatization (e.g., Acetylation of C-3 Hydroxyl Group)

The derivatization of functional groups on the globostellatic acid scaffold can dramatically alter its bioactivity. A notable example is the acetylation of the C-3 hydroxyl group. For instance, while the 3-O-deacetyl congeners, globostellatic acids H and I, are highly potent against mouse lymphoma L5178Y cells with an IC₅₀ of 0.31 nM, the acetylation of the C-3 hydroxyl group in globostellatic acids J and K leads to a significant decrease in bioactivity, with an IC₅₀ of 8.28 nM. mdpi.com This suggests that a free hydroxyl group at the C-3 position is favorable for this specific cytotoxic activity. mdpi.com Conversely, in some related isomalabaricane compounds like stelliferin riboside, the opposite effect is observed, where acetylation increases activity, highlighting the nuanced nature of SAR in this compound class. mdpi.com

The table below summarizes the cytotoxic activity of various globostellatic acid analogues, illustrating the impact of C-3 functionalization.

| Compound | C-3 Substituent | Cytotoxicity (IC₅₀) against L5178Y cells |

| Globostellatic Acid H/I | -OH | 0.31 nM |

| Globostellatic Acid J/K | -OAc | 8.28 nM |

Role of the Tricyclic Core Structure in Bioactivity

The tricyclic core, a trans-syn-trans perhydrobenz[e]indene moiety, is the foundational scaffold of globostellatic acids and is essential for their biological activity. mdpi.comminia.edu.eg This rigid ring system forces the central ring into a distinct twist-boat conformation, which likely plays a role in how these molecules interact with their biological targets. mdpi.comminia.edu.eg While the side chain modifications often lead to more pronounced changes in potency and selectivity, the core structure provides the necessary framework for orienting the crucial functional groups. doi.org Studies on simplified analogues have suggested that the A-ring portion of the core has little contribution to the selective anti-proliferative activity against HUVECs, whereas the BC-ring system is more critical. doi.org The carboxylation at C-4 is a defining feature of the globostellatic acid group and distinguishes them from other isomalabaricanes like stelletins and stelliferins. mdpi.comnih.gov

Design and Evaluation of Structurally Simplified Analogues

To probe the minimal structural requirements for bioactivity and to develop potential therapeutic leads, researchers have designed and synthesized structurally simplified analogues of globostellatic acids. doi.org These efforts have often focused on retaining the key pharmacophoric elements while reducing synthetic complexity. For example, a model compound featuring the BC-ring structure of globostellatic acid X methyl ester and the conjugated penta-ene side chain was synthesized. doi.org This simplified analogue demonstrated moderate anti-proliferative activity against HUVECs with significant selectivity over other cell lines. doi.org The evaluation of such analogues helps to confirm the importance of specific structural motifs, like the conjugated polyene side chain, and guides the design of more potent and selective compounds. doi.org

The table below presents the anti-proliferative activity of a synthesized simplified analogue.

| Compound | Description | IC₅₀ against HUVEC | IC₅₀ against KB 3-1 cells | Selectivity Index (SI) |

| 5 | BC-ring model with penta-ene side chain | 2.6 µg/mL | 17 µg/mL | 6.5 |

| 23 | Ketal-containing analogue | - | - | Little selectivity |

| 24 | Ketal-containing analogue | - | - | Little selectivity |

Advanced Methodologies in Globostellatic Acid Research

Analytical Techniques for Quantitative Research Applications

The quantitative analysis of a specific natural product like a globostellatic acid is crucial for various applications, including pharmacology and ecological studies. While specific methods for globostellatic acid B are not detailed in the literature, a typical approach would involve sophisticated chromatographic and spectrometric techniques.

High-performance liquid chromatography (HPLC) is a foundational technique for the separation and quantification of complex organic molecules from biological extracts. nih.govnih.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both identifying and quantifying specific compounds, even at very low concentrations. nih.govnih.gov For acidic compounds, gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization can also be employed for precise quantification. nih.gov

Table 1: Potential Analytical Techniques for Quantitative Analysis of this compound

| Technique | Principle | Application in Natural Product Research |

|---|---|---|

| HPLC-UV/DAD | Separation by liquid chromatography with detection by UV-Vis absorption. | Initial quantification and purity assessment of isolated compounds. |

| LC-MS/MS | High-resolution separation coupled with mass-based detection and fragmentation for structural confirmation. | Highly sensitive and selective quantification in complex biological matrices like sponge extracts or bodily fluids. |

| GC-MS | Separation of volatile or derivatized compounds followed by mass spectrometric detection. | Quantitative analysis of volatile derivatives of the acid. |

Chemoinformatics and Computational Modeling for SAR and Target Prediction

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery for predicting the biological activity and potential protein targets of novel compounds. For a molecule like this compound, these methods could offer initial insights into its therapeutic potential.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.gov While a specific SAR study for this compound is not available, research on a synthetic model of the BC-ring of globostellatic acid X methyl ester has been conducted to evaluate its anti-proliferative activity, forming a basis for understanding the structural requirements for its biological effect. nih.gov

Target prediction tools utilize the structure of a small molecule to predict its potential protein binding partners. Web-based platforms like SwissTargetPrediction and SuperPred 3.0 use algorithms based on the similarity of the query molecule to known ligands of a vast number of proteins. nih.govresearchgate.netnih.gov These predictions can guide experimental validation and elucidate the mechanism of action.

Table 2: Chemoinformatic and Computational Approaches in Natural Product Research

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| SAR Analysis | Identifies chemical moieties responsible for biological activity by comparing structurally related compounds. | To understand which parts of the this compound molecule are crucial for its potential bioactivity. |

| Pharmacophore Modeling | Creates a 3D model of the essential features of a molecule required for binding to a specific target. | To design new analogs of this compound with potentially enhanced activity. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a protein target. | To visualize the potential binding mode of this compound with predicted protein targets. |

| Target Prediction Servers | Utilizes machine learning and ligand-based similarity to predict protein targets. | To generate a list of high-probability protein targets for this compound for further experimental investigation. |

Metabolomic and Chemical Ecology Studies of Producing Organisms

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, which is likely produced by a marine organism such as a sponge, metabolomics would be employed to understand its biosynthesis and ecological role.

Untargeted metabolomics of the producing organism and its environment could reveal the metabolic pathways involved in the synthesis of globostellatic acids. nih.gov This approach can also shed light on the chemical ecology of the producer, for instance, whether the compound is used for defense, communication, or in symbiotic relationships with other microorganisms. The study of microbial metabolites often reveals complex interactions within their ecosystems. microbialcell.comnih.gov

Table 3: Metabolomic and Chemical Ecology Study Designs

| Study Type | Objective | Methodological Approach |

|---|---|---|

| Untargeted Metabolomics | To obtain a comprehensive profile of all metabolites produced by the source organism under different conditions. | LC-MS or GC-MS analysis of extracts, followed by multivariate statistical analysis to identify significant metabolic changes. |

| Stable Isotope Labeling | To trace the incorporation of labeled precursors into the structure of this compound. | Feeding the producing organism with isotopically labeled nutrients (e.g., ¹³C-glucose) and analyzing the mass shifts in the target compound. |

| Comparative Metabolomics | To compare the metabolite profiles of the producing organism with and without environmental stressors or symbiotic partners. | To understand the triggers for the production of this compound and its ecological function. |

Potential Research Applications and Future Directions

Globostellatic Acids as Promising Lead Compounds for Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. doi.org Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. wikipedia.org The globostellatic acids have been identified as particularly promising lead compounds for the development of novel anti-angiogenic agents. researchgate.net

Research has shown that globostellatic acid X methyl esters, derived from the marine sponge Rhabdastrella globostellata, exhibit potent and selective anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation. doi.orgmdpi.com These compounds were found to inhibit the migration and tubular formation of HUVECs, essential steps in the angiogenic process. doi.orgmdpi.com Structure-activity relationship (SAR) studies have indicated that the unfunctionalized conjugated penta-ene side chain of the molecule is a critical structural element for this potent and selective anti-proliferative activity. doi.org In contrast, the A-ring portion of the structure appears to have little contribution, guiding chemists on where to focus synthetic modifications. doi.org The selective action against endothelial cells makes these compounds, including globostellatic acid B, highly valuable as scaffolds for creating new anti-angiogenic drugs. rsc.org

Table 1: Growth Inhibitory Activity of Synthetic Globostellatic Acid Analogues

| Compound | HUVEC IC₅₀ (µg/mL) | KB-3-1 IC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Analogue 5 | 2.6 | 17 | 6.5 |

| Analogue 23 | 13 | 20 | 1.5 |

| Analogue 24 | 8.8 | 21 | 2.3 |

| Natural Product 1 | 0.09 | 14 | 156 |

Data sourced from a study on synthetic BC-ring model compounds of globostellatic acid X methyl ester. doi.org The table demonstrates the anti-proliferative activity against HUVECs and KB-3-1 cells, with the Selectivity Index (SI) indicating preference for HUVECs. Analogue 5 showed moderate activity and selectivity. doi.org

Utility as Molecular Probes for Investigating Cellular Pathways (Apoptosis, Cell Proliferation)

Beyond their therapeutic potential, compounds like this compound can serve as valuable molecular probes to investigate fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. frontiersin.orgbdbiosciences.com The potent cytotoxicity of the globostellatic acid family against various cancer cell lines suggests a profound impact on core cellular machinery. nih.govbiorxiv.org

For instance, related isomalabaricane triterpenoids have been shown to induce hallmarks of apoptosis, including nuclear chromatin condensation, DNA fragmentation, and the activation of key executioner proteins like caspase-3. nih.gov Rhabdastrellic acid-A, a structurally similar compound, triggers apoptosis in human promyelocytic leukemia (HL-60) cells. biorxiv.orgnih.gov Another related compound, Jaspolide B, induces not only apoptosis but also cell cycle arrest in the G1 phase in liver carcinoma cells. nih.gov

By using this compound in a research setting, scientists can perturb these pathways and observe the downstream effects. Fluorescently tagging such a molecule could allow for visualization of its subcellular localization, potentially revealing its direct targets. frontiersin.org These compounds can be used in various assays, such as those that measure membrane permeability changes or chromatin condensation, to dissect the complex signaling cascades that govern cell life and death. thermofisher.com Their ability to inhibit cell proliferation is a key feature that makes them useful for studying the mechanisms that control cell division. rsc.org

Exploration of Undiscovered Biological Targets and Mechanisms

While the anti-angiogenic and cytotoxic effects of globostellatic acids are established, the precise molecular targets and the full spectrum of their mechanisms of action remain an active area of exploration. The discovery of these compounds' biological activities has spurred efforts to identify the specific proteins or pathways they interact with to exert their effects.

Studies on related compounds provide clues. For example, rhabdastrellic acid-A has been found to inhibit the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival. mdpi.com This suggests that this compound might also function by modulating critical signaling kinases. The general anti-proliferative and pro-apoptotic activities are characteristic of agents that interfere with major cellular processes like DNA replication, microtubule dynamics, or key cell cycle checkpoints. nih.gov The future of research in this area involves using techniques like affinity chromatography, proteomics, and genetic screening to pull down the direct binding partners of this compound and map its place within the complex network of cellular signaling.

Table 2: Cytotoxicity of Natural Globostellatic Acids

| Compound | P-388 Murine Leukemia Cells IC₅₀ (µg/mL) |

|---|---|

| Globostellatic acid A | 0.1 |

| This compound | 0.2 |

| Globostellatic acid C | 0.46 |

| Globostellatic acid D | 0.2 |

Data sourced from the initial isolation and characterization of globostellatic acids A-D from the marine sponge Stelletta globostellata. nih.gov

Challenges and Strategies for Sustainable Bioproduction

A significant hurdle in the development of marine natural products like this compound is ensuring a sustainable and reliable supply. nih.gov These compounds are often produced in very small quantities by the source organism, and harvesting sponges from their natural marine habitat is ecologically damaging and cannot support large-scale production needs. nih.govwgtn.ac.nz

Several strategies are being explored to overcome this challenge:

Chemical Synthesis: The structural complexity of globostellatic acids makes total chemical synthesis challenging. nih.gov However, advances in synthetic organic chemistry are making this a more viable option. Synthesis not only provides access to the natural product but also allows for the creation of simplified analogues that may be easier to produce and have improved properties. nih.govumh.es

Aquaculture: Farming the marine sponge itself is another potential avenue. This approach, however, can be difficult and may not yield sufficient quantities to be commercially viable.

Microbial Fermentation: Often, the true producers of these complex molecules are not the sponges themselves but rather symbiotic microorganisms living within them. mdpi.com Identifying and culturing these microbial symbionts in large-scale fermenters could offer a sustainable and scalable production method.

Integration of Synthetic Chemistry and Biological Evaluation for Novel Analogue Development

The integration of synthetic chemistry with biological evaluation is a powerful engine for drug discovery, and it is particularly relevant for complex natural products like this compound. nih.gov The natural compound serves as a "lead"—a starting point for improvement. umh.es Synthetic chemists can systematically modify different parts of the molecule to create a library of novel analogues. mdpi.comresearchgate.net

These analogues are then subjected to rigorous biological testing to establish structure-activity relationships (SAR). doi.org For example, a study involving the synthesis of BC-ring models of globostellatic acid X methyl ester and their subsequent evaluation revealed that while the synthetic models had reduced potency compared to the natural product, they maintained moderate anti-proliferative activity against HUVECs. doi.org This type of research is crucial as it demonstrates that simplified, more accessible structures can retain the desired biological effect. doi.org Such iterative cycles of design, synthesis, and testing allow researchers to fine-tune the molecule to enhance potency, improve selectivity, reduce toxicity, and optimize drug-like properties, ultimately leading to the development of superior therapeutic candidates. doi.orgmdpi.com

Q & A

Q. What spectroscopic and chromatographic methods are used to characterize the structure of globostellatic acid B?

this compound is identified via a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HMBC, and HSQC) and high-resolution mass spectrometry (HR-MS). NMR data reveal its tricyclic terpenoid backbone, acetate, and ketone substituents, while HR-MS confirms the molecular formula (C₃₄H₄₈O₆) . Chromatographic techniques like HPLC or GC-MS are employed to assess purity and isolate the compound from natural sources such as Globostellata sponges .

Q. What are the primary biological activities of this compound, and how are they validated experimentally?

this compound exhibits metabolite and potential anti-tumor properties, validated through in vitro assays such as cell viability tests (e.g., MTT assay) using cancer cell lines. Dose-response curves and IC₅₀ values are calculated to quantify bioactivity. Mechanistic studies may include apoptosis assays (e.g., Annexin V staining) or transcriptomic profiling to identify target pathways .

Q. How is this compound isolated from its natural source, and what are the challenges in purification?

Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography (silica gel or Sephadex LH-20). Challenges include low natural abundance, structural similarity to co-occurring terpenoids (e.g., globostellatic acid C), and instability under acidic/basic conditions. Purity is confirmed via TLC and NMR .

Advanced Research Questions

Q. What synthetic strategies are employed to construct the bicyclo[4.3.0]nonane core of this compound, and how are stereochemical challenges addressed?

Key synthetic steps include hypervalent iodine-induced annulation and Stille coupling to assemble the tricyclic framework. Stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis. For example, tert-butylcopper and DIBAL-H mediate trans-6 intermediate formation, while Swern oxidation ensures precise oxidation states .

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed by standardizing assay conditions (e.g., cell line selection, incubation time) and validating results with orthogonal methods (e.g., Western blotting for protein targets). Structural-activity relationship (SAR) studies, such as modifying the acetate or ketone groups, clarify critical functional moieties .

Q. What computational and experimental approaches are used to study the binding mechanisms of this compound with putative molecular targets?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like angiogenesis-related proteins. Experimental validation includes surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to resolve co-crystal structures. Mutagenesis studies further confirm critical binding residues .

Methodological Considerations

- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, reaction temperatures) must be included in supplementary materials to ensure reproducibility .

- Data Validation : Use positive/negative controls in bioassays and report statistical significance (e.g., p-values from ANOVA) .

- Ethical Reporting : Avoid data fabrication; disclose conflicts of interest and raw data availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.